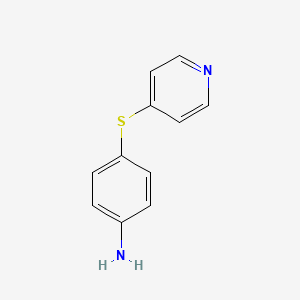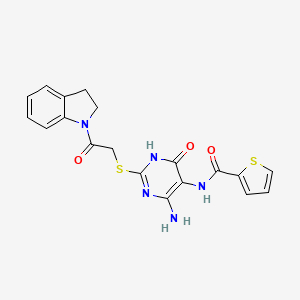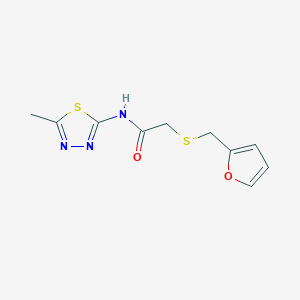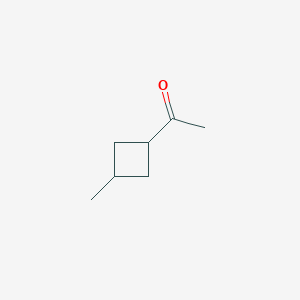
2-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a novel chemical entity that appears to be a derivative of furan and piperazine. The furan moiety is a heterocyclic organic compound, while piperazine is a cyclic secondary amine. The combination of these two structures, along with additional functional groups, suggests that this compound could have interesting biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of compounds with a furan-2-yl moiety and a piperazine scaffold have been synthesized starting from 2-acetylfuran. This process involves a Claisen-Schmidt condensation with various aromatic aldehydes to yield 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates are then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole. Finally, a Mannich reaction with N-methyl piperazine produces the desired piperazine-containing products . Although the exact synthesis of 2-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and Mass spectrometry . These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. The presence of dichlorobenzyl and furan-2-yl groups in the compound of interest suggests a complex molecular architecture that could be elucidated using these analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The furan ring is known for its reactivity due to the aromatic system and the oxygen atom, which can participate in various chemical reactions. The piperazine ring can undergo reactions typical for secondary amines, such as alkylation or acylation. The dichlorobenzyl group could also be involved in electrophilic aromatic substitution reactions. The specific reactivity patterns of 2-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate would need to be investigated experimentally.
Physical and Chemical Properties Analysis
The physical properties such as melting points can be determined experimentally and are useful for the characterization and purity assessment of the compound . The chemical properties, including solubility, stability, and reactivity, are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The presence of the oxalate group suggests that the compound could exist as a salt, which may influence its solubility and bioavailability.
Biological Activity
While the specific biological activities of 2-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate are not described, related compounds have shown significant antidepressant and antianxiety activities in animal models . Additionally, compounds with similar structures have exhibited fungicidal and herbicidal activities, suggesting potential applications in agriculture . The dichlorobenzyl group could contribute to the biological activity profile of the compound, potentially enhancing its efficacy or specificity.
Propiedades
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2.C2H2O4/c18-14-4-3-13(10-15(14)19)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEWFGLQIHLPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate](/img/structure/B3004792.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3004796.png)

![4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B3004800.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide](/img/structure/B3004802.png)

![N-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3004805.png)

